molecular formula C15H14ClNO3 B11333093 7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide

7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide

Cat. No.: B11333093
M. Wt: 291.73 g/mol
InChI Key: IQJOKZYIXPYXEZ-UHFFFAOYSA-N
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Description

7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is a synthetic organic compound belonging to the benzoxepine class. This compound is characterized by its unique structure, which includes a benzoxepine ring system substituted with a chloro group, a methoxy group, and a carboxamide group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzoxepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxepine ring. This can be achieved through a Friedel-Crafts acylation reaction, followed by cyclization under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine, such as prop-2-en-1-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its synthesis and reactions can be optimized for large-scale production.

Mechanism of Action

The mechanism of action of 7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity. For example, the chloro and methoxy groups may enhance binding affinity, while the carboxamide group may facilitate interactions with active sites.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-1-benzoxepine-4-carboxamide: Lacks the methoxy and prop-2-en-1-yl groups.

    9-methoxy-1-benzoxepine-4-carboxamide: Lacks the chloro and prop-2-en-1-yl groups.

    7-chloro-9-methoxy-1-benzoxepine: Lacks the carboxamide group.

Uniqueness

7-chloro-9-methoxy-N-(prop-2-en-1-yl)-1-benzoxepine-4-carboxamide is unique due to the combination of its functional groups, which impart specific chemical and biological properties. The presence of the chloro, methoxy, and carboxamide groups allows for diverse chemical reactions and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

7-chloro-9-methoxy-N-prop-2-enyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C15H14ClNO3/c1-3-5-17-15(18)10-4-6-20-14-11(7-10)8-12(16)9-13(14)19-2/h3-4,6-9H,1,5H2,2H3,(H,17,18)

InChI Key

IQJOKZYIXPYXEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC=CC(=C2)C(=O)NCC=C)Cl

Origin of Product

United States

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